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Introduction

(Rac)-Lanicemine (also known as AZD6765) is a racemic mixture that acts as a low-trapping
N-methyl-D-aspartate (NMDA) receptor channel blocker. It has been investigated primarily for
its potential as a rapid-acting antidepressant. Unlike the prototypical NMDA receptor antagonist
ketamine, lanicemine was developed with the aim of achieving antidepressant efficacy with a
more favorable side-effect profile, particularly with regard to psychotomimetic and dissociative
effects. This document provides an in-depth technical overview of the pharmacokinetics and
pharmacodynamics of (Rac)-Lanicemine, compiling quantitative data, detailed experimental
methodologies, and visual representations of its mechanism and study designs. Although the
clinical development of lanicemine was discontinued, the data gathered from its investigation
offer valuable insights into the therapeutic potential and challenges of modulating the NMDA
receptor system for the treatment of major depressive disorder (MDD) and other CNS
conditions.

Pharmacodynamics

The primary mechanism of action of lanicemine is the non-competitive antagonism of the
NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and
neurotransmission.

NMDA Receptor Interaction

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b2937148?utm_src=pdf-interest
https://www.benchchem.com/product/b2937148?utm_src=pdf-body
https://www.benchchem.com/product/b2937148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2937148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Lanicemine is characterized as a low-trapping, uncompetitive antagonist, meaning it binds
within the ion channel of the NMDA receptor and blocks the flow of cations, but with a relatively
fast off-rate. This property is believed to contribute to its reduced psychotomimetic side effects
compared to high-trapping antagonists like ketamine.

Quantitative Pharmacodynamic Parameters

The following table summarizes the key in vitro parameters defining the interaction of
lanicemine with the NMDA receptor.

Parameter Value Species/System Reference
Rat Cortical

Binding Affinity (Ki) 0.56 -2.1 uM Membranes (using SH-  [1]
MK-801)

0.5-3uM - [2]

Chinese Hamster
Potency (ICso) 4-7uM [3]
Ovary (CHO) Cells

6.4 uM Xenopus Oocytes [3]

NR2A and NR2B
4-40 uM NMDA Receptor [2]

Complexes

Downstream Signaling Pathways

The antidepressant effects of NMDA receptor antagonists are hypothesized to be mediated by
a cascade of downstream cellular events, primarily involving the enhancement of neurotrophic

signaling and synaptogenesis.

e Calcium-Dependent Signaling: Blockade of NMDA receptors by lanicemine is thought to
trigger the activation of Ca2* dependent signaling pathways.[4]

» Neurotrophin and Synaptic Protein Synthesis: Studies in mice have shown that the combined
administration of lanicemine with hyperforin leads to an increased expression of Brain-
Derived Neurotrophic Factor (BDNF), the GIuA1 subunit of AMPA receptors, and synapsin |
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in the frontal cortex.[4] This suggests that lanicemine contributes to mechanisms of
neuroplasticity, which are considered crucial for the therapeutic effects of rapid-acting
antidepressants.

The proposed signaling pathway is visualized in the diagram below.
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Caption: Proposed signaling pathway for (Rac)-Lanicemine's antidepressant effects.

Neurophysiological Effects

In both preclinical and clinical studies, lanicemine has been shown to modulate brain oscillatory
activity, a key indicator of target engagement in the central nervous system. Administration of
lanicemine leads to a dose-dependent increase in gamma-band power in the
electroencephalogram (EEG).[5] This effect is considered a biomarker of cortical disinhibition
resulting from NMDA receptor antagonism. These changes in gamma activity were observed in
the absence of significant psychotomimetic effects, distinguishing lanicemine from ketamine.

Pharmacokinetics

The pharmacokinetic profile of (Rac)-Lanicemine has been characterized in humans through
several clinical trials. Data from preclinical animal models are not extensively available in the
public domain.

Human Pharmacokinetics

Following intravenous administration, lanicemine exhibits a pharmacokinetic profile best
described by a two-compartment model. It is considered a low-clearance compound, and its
elimination is primarily through urinary excretion.

The tables below summarize the key pharmacokinetic parameters of lanicemine in healthy
human subjects.

Table 2.1: Population Pharmacokinetic Parameters in Humans (Data from a pooled analysis of
191 healthy subjects and patients with MDD)

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b2937148?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25259653/
https://www.benchchem.com/product/b2937148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2937148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

90% Confidence

Parameter Symbol Mean Value
Interval

Systemic Clearance CL 9.43 L/h 9.12-9.77 L/h
Central Volume of

o Vi 106 L 93.7-115L
Distribution
Peripheral Volume of

o V2 473 L 39.6-56.6L
Distribution
Intercompartmental

Q 75.7 L/h 51.8-127 L/h

Clearance

Reference:[6]

Table 2.2: Pharmacokinetic Parameters from Single Dose Studies in Healthy Males

Parameter Symbol Value Notes
After 150 mg IV
Plasma Clearance CL 8.1-8.3L/h ) )
infusion
Volume of Distribution After 6 days of 150
Vss 122.0L _ _ .
at Steady State mg daily IV infusion
Terminal Half-life ta/2 10.4-16nh -
Maximum After 6 days of 150
) Cmax 1.51 pg/mL ) ) .
Concentration mg daily IV infusion
References:

Metabolism and Excretion

A study utilizing [(14)C]-labeled lanicemine in healthy male subjects provided detailed insights

into its metabolism and excretion.

e Primary Route of Excretion: Predominantly via urine, with a mean recovery of 93.8% of the

radioactive dose.
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o Metabolites: Lanicemine is the major circulating component. Ten metabolites were identified
in urine, with an O-glucuronide conjugate being the most abundant. In plasma, circulating
metabolites include a para-hydroxylated metabolite, an O-glucuronide, an N-carbamoyl
glucuronide, and an N-acetylated metabolite.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of (Rac)-
Lanicemine's pharmacokinetics and pharmacodynamics.

Quantification of Lanicemine in Human Plasma by LC-
MS/MS

This method is crucial for pharmacokinetic analysis in clinical trials.

e Principle: The method utilizes protein precipitation for sample cleanup, followed by liquid
chromatography-tandem mass spectrometry (LC-MS/MS) for separation and detection. A
stable isotope-labeled internal standard (Lanicemine-d5) is used to ensure accuracy and
precision.

e Sample Preparation:

o Label microcentrifuge tubes for blanks, calibration standards, quality control (QC)
samples, and unknown samples.

o Add 50 pL of human plasma to each tube.

o Spike blank plasma with lanicemine working standards to create a calibration curve.
o To all samples, add 10 pL of a 100 ng/mL Lanicemine-d5 internal standard solution.
o Add 150 pL of ice-cold acetonitrile to precipitate plasma proteins.

o Vortex the mixture for 30 seconds.

o Centrifuge at 14,000 x g for 10 minutes at 4°C.

o Transfer the supernatant to an autosampler vial for analysis.
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e LC-MS/MS Conditions:

o

HPLC System: A system capable of gradient elution.

[¢]

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pum particle size).

[e]

Mobile Phase: Gradient elution with acetonitrile and water containing formic acid.

[e]

Mass Spectrometer: A triple quadrupole mass spectrometer.

(¢]

lonization: Positive electrospray ionization (ESI) mode.

[¢]

Detection: Multiple Reaction Monitoring (MRM).

o Quantification: The concentration of lanicemine is determined from the ratio of its peak area
to the peak area of the internal standard.

LC-MS/MS Quantification Workflow

Plasma Sample Add Internal Standard Protein Precipitation Centrifuge Inject into Data Acquisition
(50 L) (Lanicemine- ds) (Acetonitrile) it (14,000 x g, 10 min) ColeciE S etalt LC-MS/MS (MRM Mode)

Click to download full resolution via product page

Caption: Workflow for LC-MS/MS quantification of Lanicemine in plasma.

Preclinical Antidepressant Activity: Tail Suspension Test
(TST)

The TST is a widely used behavioral assay to screen for potential antidepressant drugs in
mice.

e Animals: Male mice (e.g., C57BL/6J strain).

e Principle: The test is based on the observation that mice subjected to the short-term,
inescapable stress of being suspended by their tail will develop an immobile posture.
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Antidepressant compounds are known to reduce the duration of this immobility.

Procedure:

[e]

Administer (Rac)-Lanicemine or vehicle control to the mice (e.g., via intraperitoneal
injection) at a predetermined time before the test.

o Individually suspend each mouse by its tail using adhesive tape, placed approximately 1
cm from the tip of the tail.

o The suspension apparatus should be designed so that the mouse cannot escape or climb
onto any surfaces.

o Record the behavior of the mouse for a total duration of 6 minutes.

o Score the total time the mouse remains immobile during the test period. Immobility is
defined as the absence of any movement, except for minor movements necessary for
respiration.

Endpoint: A significant decrease in the duration of immobility in the lanicemine-treated group
compared to the vehicle-treated group is indicative of an antidepressant-like effect.
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Tail Suspension Test (TST) Workflow
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Caption: Experimental workflow for the Tail Suspension Test in mice.
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Radioligand Binding Assay for NMDA Receptor Affinity

This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific

receptor.

e Principle: The assay measures the ability of the test compound (lanicemine) to compete with
a radiolabeled ligand (e.g., [BH]MK-801), which is known to bind to the NMDA receptor ion
channel.

o Materials:

o Tissue preparation: Rat cortical membranes homogenized in an appropriate buffer (e.g.,
50 mM Tris-HCI).

o Radioligand: [3BH]MK-801.
o Test compound: (Rac)-Lanicemine at various concentrations.

o Non-specific binding control: A high concentration of a known NMDA receptor channel
blocker (e.g., unlabeled MK-801).

e Procedure:

Incubate the cortical membrane preparation with the radioligand ([?BHJMK-801) and varying

[¢]

concentrations of lanicemine in a 96-well microplate.

[¢]

Allow the binding reaction to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters to separate the bound

o

from the free radioligand.

o

Wash the filters to remove any non-specifically bound radioactivity.

[e]

Measure the radioactivity retained on the filters using a scintillation counter.

e Data Analysis:
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o Plot the percentage of specific binding of the radioligand as a function of the logarithm of
the lanicemine concentration.

o Determine the ICso value (the concentration of lanicemine that inhibits 50% of the specific
binding of the radioligand) from the resulting competition curve.

o Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the
concentration and affinity of the radioligand.

Conclusion

(Rac)-Lanicemine is a low-trapping NMDA receptor antagonist with a distinct pharmacokinetic
and pharmacodynamic profile. Its mechanism of action involves the modulation of
glutamatergic neurotransmission, leading to downstream effects on neurotrophic pathways and
synaptic protein synthesis. In humans, it is a low-clearance drug eliminated primarily through
the kidneys. While it demonstrated a capacity to engage central NMDA receptors, evidenced by
EEG changes, without inducing significant psychotomimetic effects, it ultimately did not meet
primary endpoints in later-stage clinical trials for MDD. The comprehensive data gathered on its
properties, however, remain a valuable resource for the scientific community, contributing to a
deeper understanding of the NMDA receptor system as a therapeutic target and guiding the
future development of novel CNS drugs.
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[https://www.benchchem.com/product/b2937148#pharmacokinetics-and-pharmacodynamics-
of-rac-lanicemine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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